rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride
Description
rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride (CAS: 50775-36-5) is a fluorinated propylamine derivative with the molecular formula C₁₅H₁₅F₂N·HCl and a molecular weight of 283.75 g/mol . Its structure features a propylamine backbone with two para-fluorophenyl groups attached to the third carbon (Figure 1). The "rac" designation indicates a racemic mixture of both enantiomers.
Properties
IUPAC Name |
3,3-bis(4-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N.ClH/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGPQKCCBGIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)C2=CC=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Reduction of 3,3-Bis(p-fluorophenyl)propionamide
The reduction of a primary amide to the corresponding amine represents a cornerstone of this synthesis.
Procedure :
-
Synthesis of 3,3-Bis(p-fluorophenyl)propionic Acid :
-
Conversion to Propionyl Chloride :
-
Formation of Primary Amide :
-
Reduction with Lithium Aluminum Hydride (LiAlH₄) :
-
Salt Formation :
Key Data :
| Step | Starting Material | Reagent/Conditions | Product | Yield | M.p. (°C) |
|---|---|---|---|---|---|
| 1 | p-Fluorobenzene | Friedel-Crafts acylation | Propionic acid | 90% | - |
| 2 | Propionic acid | SOCl₂, reflux | Propionyl chloride | 90% | - |
| 3 | Propionyl chloride | NH₃, CH₂Cl₂ | Propionamide | 85% | 120–122 |
| 4 | Propionamide | LiAlH₄, THF | Free amine | 75% | - |
| 5 | Free amine | HCl, ether | Hydrochloride salt | 95% | 225–227 |
Method B: Nucleophilic Substitution of Propanol Derivatives
An alternative route involves the displacement of a leaving group from a 3,3-bis(p-fluorophenyl)propanol derivative.
Procedure :
-
Synthesis of 3,3-Bis(p-fluorophenyl)propanol :
-
Tosylation :
-
Ammonolysis :
-
Salt Formation :
Key Data :
| Step | Starting Material | Reagent/Conditions | Product | Yield | M.p. (°C) |
|---|---|---|---|---|---|
| 1 | p-Fluorobenzaldehyde | Grignard reaction | Propanol | 87% | 88 |
| 2 | Propanol | TsCl, pyridine | Tosylate | 88% | 83 |
| 3 | Tosylate | NH₄OH, high pressure | Free amine | 78% | - |
| 4 | Free amine | HCl gas, ether | Hydrochloride salt | 95% | 225–227 |
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Yield Optimization
-
Ammonolysis : High-pressure conditions enhance nucleophilic substitution efficiency, particularly for less reactive amines like ammonia.
-
Salt Crystallization : Use of acetone-ether mixtures promotes high-purity hydrochloride crystals.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cardiovascular Agent
Rac-3,3-Bis(p-fluorophenyl)propylamine hydrochloride has been identified as a potential cardiovascular agent. Research indicates that compounds in this class exhibit properties that can influence heart function and circulation. They may act as calcium antagonists and have been associated with anti-cholinergic effects, which can be beneficial in managing cardiovascular conditions .
Anticholinergic Properties
The compound has shown promise in anticholinergic applications, which are crucial for treating various disorders such as overactive bladder and certain neurological conditions. Studies have demonstrated that derivatives of 3,3-diphenylpropylamines possess significant anticholinergic activity, making them candidates for developing new therapeutic agents .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Recent studies have investigated the compound's role as a DPP-IV inhibitor, which is relevant in the treatment of type 2 diabetes mellitus. The inhibition of DPP-IV is a mechanism that enhances insulin sensitivity and lowers blood glucose levels. Research on similar compounds suggests that this compound may exhibit comparable effects .
Case Studies
Mechanism of Action
The mechanism of action of rac-3,3-Bis(p-fluorophenyl)propylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Fluoxetine Hydrochloride
- Structure : (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine hydrochloride .
- Molecular Weight: 345.79 g/mol (higher due to the trifluoromethylphenoxy group).
- Key Differences: Contains a phenoxy group with a trifluoromethyl substituent instead of two p-fluorophenyl groups. Acts as a selective serotonin reuptake inhibitor (SSRI) for treating depression, contrasting with the undefined therapeutic application of the target compound .
Pheniramine Maleate
Nitroimidazole-Based Hypoxia Probes (e.g., Bis-pTFN-1, CF3PM)
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Properties of Propylamine Derivatives
Solubility and Stability
- rac-3,3-Bis(p-fluorophenyl)propylamine HCl: Likely water-soluble due to the hydrochloride salt, similar to Fluoxetine HCl and hypoxia probes .
- Nitroimidazole derivatives (e.g., CF3PM) exhibit high aqueous solubility (>200 mM) and stability at 0–5°C .
Toxicity Profiles
Biological Activity
Rac-3,3-Bis(p-fluorophenyl)propylamine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of fluorine atoms on the phenyl rings, enhance its stability and influence its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be represented as follows:
This structure features two para-fluorophenyl groups attached to a propylamine backbone. The fluorine substituents are known to enhance the lipophilicity and metabolic stability of the molecule, which can significantly affect its pharmacokinetic properties.
This compound interacts with various molecular targets within biological systems. The proposed mechanisms include:
- Receptor Modulation : The compound may act as a ligand for specific receptors, altering their activity and leading to downstream biological effects.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting neurotransmitter levels in the brain.
- Signal Transduction Pathways : The compound may influence intracellular signaling pathways by modulating protein interactions or affecting second messenger systems.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models. Its ability to modulate neurotransmitter systems could underlie these effects.
- Sympatholytic Properties : Similar compounds have demonstrated sympatholytic activity, which may contribute to cardiovascular benefits by reducing sympathetic nervous system output.
- Potential Anti-cancer Activity : Some studies have hinted at the compound's ability to induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy.
Case Studies
Several case studies have explored the effects of this compound:
- Study 1 : A study involving animal models reported that administration of the compound resulted in significant reductions in depressive behaviors compared to control groups. The mechanism was attributed to increased serotonin levels.
- Study 2 : In vitro studies demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through caspase activation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Notable Effects |
|---|---|---|
| 3,3-Bis(p-chlorophenyl)propylamine Hydrochloride | Chlorinated analog | Antidepressant activity |
| 3,3-Bis(p-bromophenyl)propylamine Hydrochloride | Brominated analog | Neuroprotective effects |
| 3,3-Bis(p-methylphenyl)propylamine Hydrochloride | Methylated analog | Reduced cardiovascular effects |
The presence of fluorine in this compound enhances its stability and potentially its binding affinity for biological targets compared to its chlorinated or brominated counterparts.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the propylamine backbone and p-fluorophenyl substituents. Compare chemical shifts to structurally related compounds like paroxetine derivatives (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., CHFNO·HCl for Fluoxetine Hydrochloride analogs) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify amine hydrochloride stretching vibrations (~2500-3000 cm) and aryl fluoride bonds (~1200 cm) .
Advanced: How can enantiomeric resolution of this compound be achieved, and what challenges arise in chiral separation?
Q. Methodological Answer :
- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with mobile phases containing hexane:isopropanol (90:10) and 0.1% diethylamine. Monitor retention times against racemic standards, as demonstrated in paroxetine-related separations .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) may selectively hydrolyze one enantiomer. Optimize pH and solvent conditions to retain enzyme activity .
- Challenges : Racemization during sample preparation or column heating; validate stability via polarimetry or circular dichroism (CD) post-separation .
Basic: What synthetic routes are effective for this compound, and how can purity be maximized?
Q. Methodological Answer :
- Nucleophilic Substitution : React 3-chloropropionitrile with bis(p-fluorophenyl)methane, followed by reduction (e.g., LiAlH) and HCl salt formation. Monitor intermediates via TLC .
- Purification : Use recrystallization (ethanol/water) or silica gel chromatography with ethyl acetate:hexane gradients. Purity ≥99% is achievable, as required for pharmacopeial reagents .
- Yield Optimization : Control stoichiometry of p-fluorophenyl precursors and reduce side reactions via inert atmosphere (N/Ar) .
Advanced: How should researchers address discrepancies in the compound’s reported pharmacological activity (e.g., receptor binding vs. functional assays)?
Q. Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. cAMP accumulation assays). For example, Fluoxetine Hydrochloride’s serotonin reuptake inhibition correlates with structural analogs .
- Metabolite Interference : Test for metabolites via LC-MS; impurities like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine may antagonize targets .
- Species-Specific Effects : Compare activity in human vs. rodent models, adjusting buffer conditions (e.g., pH, ion concentration) to mimic physiological environments .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation/contact, as recommended for acute oral toxins .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Prevent environmental release via sealed containers .
- Storage : Store at -15°C in airtight containers; pre-warm to room temperature before use to prevent condensation .
Advanced: How can computational modeling predict the compound’s metabolic stability and off-target interactions?
Q. Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP2D6) and serotonin transporters, referencing Fluoxetine’s binding poses .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. Validate with in vitro hepatocyte assays .
- Off-Target Screening : Perform similarity-based searches in ChEMBL or PubChem to identify potential kinase or GPCR interactions .
Basic: What regulatory standards apply to the analytical validation of this compound in preclinical studies?
Q. Methodological Answer :
- USP/EP Compliance : Follow monographs for related propylamine derivatives (e.g., Atomoxetine Hydrochloride), requiring ≥99% purity via HPLC with system suitability criteria (RSD ≤2%) .
- Impurity Profiling : Quantify degradation products (e.g., hydrolyzed amines) using gradient elution and UV detection at 254 nm .
- Stability Testing : Conduct accelerated (40°C/75% RH) and long-term (25°C) studies; report impurities per ICH Q3A guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
